molecular formula C39H49NO16 B1679386 Nogalamycin CAS No. 1404-15-5

Nogalamycin

Cat. No.: B1679386
CAS No.: 1404-15-5
M. Wt: 787.8 g/mol
InChI Key: KGTDRFCXGRULNK-JYOBTZKQSA-N
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Description

Nogalamycin is an anthracycline antibiotic produced by the soil bacteria Streptomyces nogalater. It is known for its antitumor properties, although it is highly cardiotoxic. The compound has a unique structure, consisting of a tetracyclic core with attached sugar moieties, including nogalose and nogalamine .

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving Nogalamycin are complex and involve a variety of enzymes, proteins, and other biomolecules. The biosynthetic pathway towards the aglycone core of this compound has been determined by a combination of bioinformatic analysis and cloning of individual components of the biosynthetic pathway .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly cancer cells. It has been shown to be active against L1210 leukemia in vitro and in vivo . The compound interacts with cellular processes, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s interaction with DNA is thought to be a major biochemical lesion, probably mediated through the interaction with DNA .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models . High doses of the compound have been found to have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can have effects on its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nogalamycin synthesis involves the construction of an aglycone core by a type II polyketide synthase, followed by the attachment of sugar residues. The sugars, nogalose and nogalamine, are synthesized separately and then attached to the aglycone core via glycosyltransferases .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces nogalater. The bacteria are cultured in optimized media to maximize the yield of this compound. Metabolic engineering techniques have been employed to enhance production, including the overexpression of biosynthetic genes .

Scientific Research Applications

Comparison with Similar Compounds

Nogalamycin is part of the anthracycline family of antibiotics, which includes other compounds such as doxorubicin, daunorubicin, and epirubicin. These compounds share a similar tetracyclic core structure but differ in their attached sugar moieties and side chains .

Comparison Highlights:

This compound’s unique structure and potent biological activity make it a valuable compound for scientific research, despite its limitations in clinical applications due to cardiotoxicity.

Properties

IUPAC Name

methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTDRFCXGRULNK-JYOBTZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930779
Record name Nogalamycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404-15-5
Record name Nogalamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nogalamycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nogalamycin
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URL https://comptox.epa.gov/dashboard/DTXSID20930779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nogalamycin from Streptomyces Nogalater
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Record name Nogalamycin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Nogalamycin primarily targets DNA, specifically showing preference for intercalating at 5'-TpG and 5'-CpG sites. [, , , , ] It exhibits a unique "threading" mechanism where it passes through the DNA helix and interacts with both the major and minor grooves simultaneously. [, ]

A: this compound binding to DNA primarily inhibits RNA synthesis. [, , , , , ] This inhibition is attributed to its intercalation between DNA base pairs, disrupting the DNA template required for RNA polymerase activity. [, ] At higher concentrations, this compound can also inhibit DNA synthesis. [, ]

A: Yes, this compound exhibits sequence selectivity. While it prefers 5'-TpG and 5'-CpG sites, the surrounding sequence context influences its binding affinity. [, ] It displays a preference for GC sequences embedded within AT-rich regions. [, ]

A: this compound has been shown to poison topoisomerase I but not topoisomerase II. [] This poisoning is thought to be influenced by the nogalose sugar moiety of this compound binding to the minor groove of DNA. [] In contrast, its analog, menogaril, lacking the nogalose sugar, poisons topoisomerase II but not topoisomerase I. []

ANone: The molecular formula of this compound is C40H49NO16 and its molecular weight is 787.81 g/mol.

A: Nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR techniques like COSY and NOESY, are widely used to determine the three-dimensional structure of this compound-DNA complexes in solution. [, , , ] Additionally, Fourier-transform infrared (FTIR) spectroscopy can provide insights into the drug-DNA interactions at the molecular level, such as identifying perturbations in base pairing upon this compound binding. [] Electrospray ionization mass spectrometry (ESI-MS) is another valuable technique for studying the binding stoichiometry of this compound to DNA. [, ] Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon this compound binding. [, ]

A: NMR studies have shown that lowering the pH can destabilize the terminal GC base pair in a this compound-DNA complex. [] This suggests that the stability of the complex can be influenced by environmental pH.

A: this compound itself is not known to have catalytic activity. It primarily acts as a DNA-binding agent that disrupts DNA-dependent processes like RNA synthesis. [, , , , , ]

A: Molecular dynamics (MD) simulations, often incorporating explicit solvation models, have been used to complement NMR data in characterizing the structure and dynamics of this compound-DNA complexes. [] These simulations provide valuable insights into the dynamic behavior of the complex in solution, including fluctuations in DNA structure and the role of water molecules in mediating drug-DNA interactions. []

A:
- Removal of the nogalose sugar: This modification significantly impacts both DNA binding affinity and cytotoxicity. []
- Modifications at the C7 position: Alterations at the C7 oxygen, such as alkylation, can significantly affect DNA binding specificity and antileukemic activity. [, ] - Conversion to 7-deoxyanthracyclinones: These derivatives, formed through enzymatic reduction, retain the ability to augment the rate of oxygen reduction by NADPH catalyzed by ferredoxin reductase. []
- Modifications to the amino sugar: Studies on the biosynthesis of this compound revealed the importance of late-stage modifications to the amino sugar, such as 2''-hydroxylation, for biological activity. []

ANone: This research set does not delve into the specifics of this compound formulation strategies.

ANone: This research set does not address SHE regulations specifically.

A: Several studies have investigated the cytotoxicity of this compound and its analogs using various cell lines, including: - KB cells (human epidermoid carcinoma) [, ] - L1210 leukemia cells (murine) [, , ] - B16 melanoma cells (murine) [] - Chinese hamster ovary (CHO) cells []

A: Yes, studies have shown that this compound successfully induced regression of chemically induced fibrosarcoma tumors and tumors of spontaneous origin in rats. [] Furthermore, simultaneous transplantation of these tumor cells and this compound administration inhibited primary tumor growth in rats, indicating potential for both therapeutic and preventative applications. []

A: While some this compound analogs exhibited greater potency against P388 leukemia, L1210 leukemia, and/or B16 melanoma compared to this compound, [] details regarding specific in vivo efficacy studies for these analogs are not provided in this research set.

ANone: This research set does not provide specific information regarding resistance mechanisms to this compound.

A: Although this compound displays potent antitumor activity, dose-limiting cardiotoxicity has been a significant concern, hindering its clinical application. [] This cardiotoxicity is a common drawback among many anthracyclines, including the clinically used daunorubicin. []

ANone: This research set does not delve into drug delivery strategies for this compound.

ANone: This research set does not provide information regarding biomarkers for this compound treatment.

ANone: Please refer to the answer provided for question 2 regarding spectroscopic techniques.

ANone: This research set does not contain information about the environmental impact of this compound.

ANone: This research set does not provide details on the dissolution and solubility properties of this compound.

ANone: This research set focuses on the application of analytical techniques for characterizing this compound and its interactions with DNA, but it doesn't delve into the details of method validation.

ANone: This research set does not cover aspects related to quality control and assurance for this compound.

ANone: This research set does not provide information regarding the immunogenicity of this compound.

ANone: This research set does not discuss any interactions between this compound and drug transporters.

ANone: This research set does not include information on the interaction of this compound with drug-metabolizing enzymes.

ANone: This research set does not provide a comparative analysis of this compound with alternative compounds.

ANone: This research set does not cover the recycling and waste management of this compound.

ANone: This research set does not discuss specific research infrastructure or resources related to this compound.

A: The study of this compound exemplifies the power of interdisciplinary research, combining techniques from organic chemistry, molecular biology, biophysics, and computational chemistry to elucidate its mechanism of action and explore its potential as an anticancer agent. [, , , , , , , ] The knowledge gained from these studies contributes to a deeper understanding of DNA-drug interactions, which is crucial for the development of more effective and less toxic anticancer therapies.

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